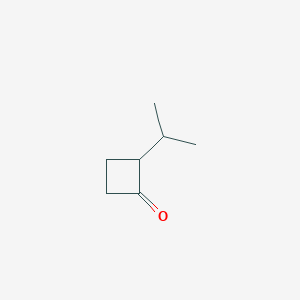
(Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C15H11N3O3S2 and its molecular weight is 345.39. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Antiangiogenic Properties
The novel thioxothiazolidin-4-one derivatives, structurally related to the compound , have been synthesized and shown to possess significant in vivo anticancer and antiangiogenic effects against transplantable mouse tumor models. These derivatives inhibit tumor growth, reduce tumor volume, and extend the lifespan of tumor-bearing mice by suppressing tumor-induced angiogenesis and endothelial proliferation (Chandrappa et al., 2010).
Fungicidal Activity
1,5-Diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties, related to the core structure of interest, have demonstrated moderate inhibitory activity against Gibberella zeae, a plant pathogen, indicating their potential as fungicidal agents (Liu et al., 2012).
Fluorescence Sensing
A derivative with a similar structural framework has been synthesized for the selective detection of Co^2+ ions, showcasing its potential as a fluorescent chemical sensor. This compound exhibits a strong fluorescent quenching effect in the presence of Co^2+, indicating good selectivity and potential applications in metal ion sensing (Rui-j, 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 2-amino-4-oxo-5-((Z)-2-thioxothiazolidin-3-yl)butanoic acid, followed by oxidation and decarboxylation to yield the final product.", "Starting Materials": [ "3-phenyl-1H-pyrazole-4-carbaldehyde", "2-amino-4-oxo-5-((Z)-2-thioxothiazolidin-3-yl)butanoic acid" ], "Reaction": [ "Step 1: Condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 2-amino-4-oxo-5-((Z)-2-thioxothiazolidin-3-yl)butanoic acid in the presence of a base such as triethylamine or sodium hydride to yield the corresponding imine intermediate.", "Step 2: Oxidation of the imine intermediate using an oxidizing agent such as potassium permanganate or sodium hypochlorite to yield the corresponding oxime intermediate.", "Step 3: Decarboxylation of the oxime intermediate using a decarboxylating agent such as copper powder or palladium on carbon to yield the final product, (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid." ] } | |
Número CAS |
835883-10-8 |
Nombre del producto |
(Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid |
Fórmula molecular |
C15H11N3O3S2 |
Peso molecular |
345.39 |
Nombre IUPAC |
2-[4-hydroxy-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-2-sulfanylidene-1,3-thiazol-3-yl]acetic acid |
InChI |
InChI=1S/C15H11N3O3S2/c19-12(20)8-18-14(21)11(23-15(18)22)6-10-7-16-17-13(10)9-4-2-1-3-5-9/h1-7,21H,8H2,(H,19,20)/b10-6+ |
Clave InChI |
NPIVARITTNJXQH-WDZFZDKYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=CC2=CC3=C(N(C(=S)S3)CC(=O)O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



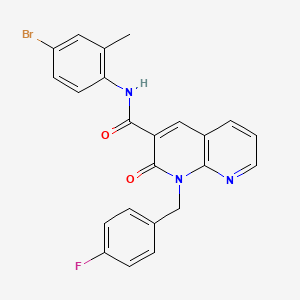
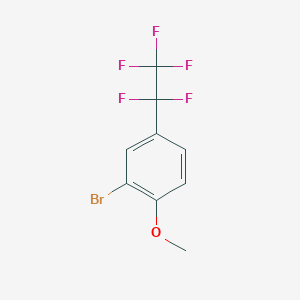
![N-(4-tert-butylphenyl)-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2429931.png)
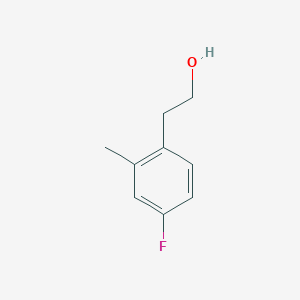

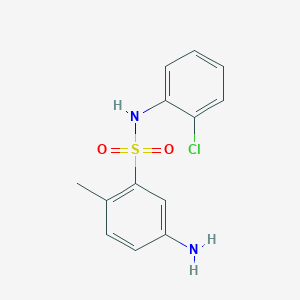
![(R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B2429938.png)
![7-(3-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2429940.png)
![8-chloro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2429941.png)
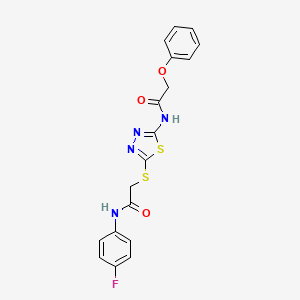
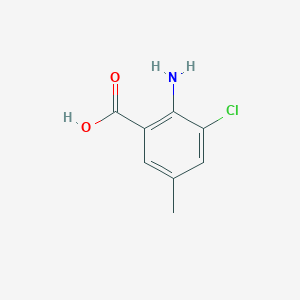
![6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2429948.png)
![2-oxo-N-(2-phenoxyphenyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2429949.png)
